![molecular formula C18H13FO5 B4539147 4-methyl-2-oxo-2H-chromen-6-yl (4-fluorophenoxy)acetate](/img/structure/B4539147.png)
4-methyl-2-oxo-2H-chromen-6-yl (4-fluorophenoxy)acetate
Description
Synthesis Analysis
The synthesis of coumarin derivatives, including 4-methyl-2-oxo-2H-chromen-6-yl (4-fluorophenoxy)acetate, often involves the formation of key intermediates through various chemical reactions. One approach involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the formation of specific coumarin esters. These intermediates can undergo further reactions, such as cyclization, to produce the desired coumarin derivatives (Pimenova et al., 2003).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are essential tools in analyzing the molecular structure of coumarin derivatives. For instance, studies have determined the molecular structure of related compounds, revealing insights into their crystal packing and intermolecular interactions. These analyses help understand the compound's stability, reactivity, and potential applications (Barili et al., 2001).
Chemical Reactions and Properties
Coumarin derivatives participate in various chemical reactions, including cyclocondensation, aldol condensation, and nucleophilic substitution, leading to a wide array of products with potential biological and pharmacological activities. These reactions are crucial for modifying the chemical structure to achieve desired properties and activities (Gašparová et al., 2013).
Physical Properties Analysis
The physical properties of coumarin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving the crystal structure characterization provide valuable information on the compound's physical properties, which are essential for its processing, formulation, and application in various industries (Mao et al., 2015).
properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(4-fluorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-11-8-17(20)24-16-7-6-14(9-15(11)16)23-18(21)10-22-13-4-2-12(19)3-5-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIQHKUFPMQOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-6-yl (4-fluorophenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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